4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound features a chloro group, two dihexylamine groups, and a nitrophenoxy group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.
Substitution Reactions: The chloro group can be introduced through a substitution reaction with a suitable chlorinating agent.
Attachment of Dihexylamine Groups: The dihexylamine groups can be attached via nucleophilic substitution reactions.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenoxy group may undergo oxidation reactions under certain conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitrophenoxy group.
Reduction: Amino derivatives of the nitrophenoxy group.
Substitution: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of advanced materials with specific properties.
Biology
Biological Probes: The compound could be used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for certain diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymers: Incorporation into polymeric materials to enhance properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine would depend on its specific application. For example, as a catalyst, it may coordinate with metal centers to facilitate chemical reactions. As a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A commonly used triazine compound with different substituents.
4-Chloro-6-(4-nitrophenoxy)-1,3,5-triazine-2-amine: A similar compound with different alkyl groups.
Uniqueness
4-Chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
113401-42-6 |
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Molecular Formula |
C21H30ClN5O3 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-chloro-N,N-dihexyl-6-(4-nitrophenoxy)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H30ClN5O3/c1-3-5-7-9-15-26(16-10-8-6-4-2)20-23-19(22)24-21(25-20)30-18-13-11-17(12-14-18)27(28)29/h11-14H,3-10,15-16H2,1-2H3 |
InChI Key |
IUSYJKFJQIPJAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=NC(=NC(=N1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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